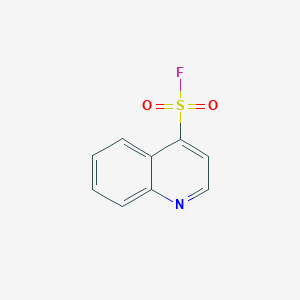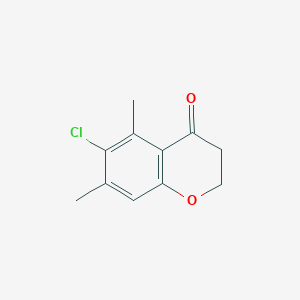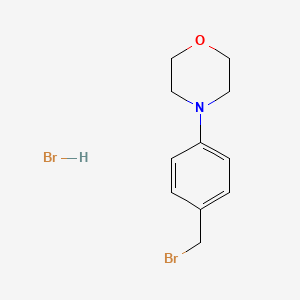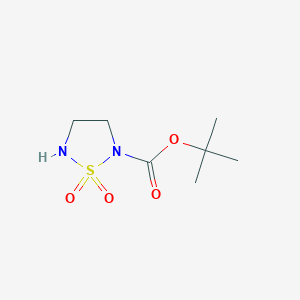
Quinoline-4-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-4-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluoride compounds. It has a CAS Number of 2091474-07-4 and a molecular weight of 211.22 .
Synthesis Analysis
Sulfonyl fluorides, including Quinoline-4-sulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Other methods involve the use of non-sulfur-containing substrates, leading to the development of transition-metal-catalysed processes based on palladium, copper, and nickel .Molecular Structure Analysis
The InChI code for Quinoline-4-sulfonyl fluoride is1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H . This indicates that the molecule is composed of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. Chemical Reactions Analysis
Sulfonyl fluorides, including Quinoline-4-sulfonyl fluoride, have been used in various chemical reactions. They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . They have also been used in sulfur (VI)-fluoride exchange (SuFEx) processes .Physical And Chemical Properties Analysis
Quinoline-4-sulfonyl fluoride is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Silyloxymethylsulfones
Quinoline-4-sulfonyl fluoride plays a role in the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides. A study demonstrated the selective furnishing of C2-substituted sulfones from quinoline N-oxides, which can be further transformed into sulfonyl fluorides and sulfonamides. This method is scalable and applicable to various quinoline functionalities (Patel et al., 2022).
Electrochemical Fluorination
Electrochemical fluorination of quinoline sulfides, including those derived from quinoline-4-sulfonyl fluoride, has been studied. The presence of an electron-withdrawing group enhances the anodic alpha-fluorination of these compounds (Dawood & Fuchigami, 1999).
Copper-Catalyzed Transformations
A copper-catalyzed reaction has been developed to transform quinolines into indolizine-containing alkyl sulfonyl fluorides. This method is noted for its broad substrate scope and functional group compatibility (Chen et al., 2021).
C-H Bond Activation
The sulfonylation of quinoline N-oxides via copper-catalyzed C-H bond activation has been efficiently achieved. This method uses aryl sulfonyl chlorides for sulfonylation, yielding various 2-aryl sulfonyl quinolines (Wu et al., 2013).
Radical Fluorosulfonyl Heteroarylation
Incorporating sulfonyl fluoride groups into molecules, including quinoline derivatives, enhances biological activities. A study reported a metal-free, light-mediated radical fluorosulfonyl heteroarylation of alkenes, leading to SO2F-containing quinoxalin-2(1H)-ones (Lin et al., 2023).
Biological Activity and Sensing Applications
Anticancer Activity
Certain fluorine-containing quinoline derivatives with a sulfonamide moiety, possibly including quinoline-4-sulfonyl fluoride derivatives, have shown promising in vitro anticancer activity. These compounds were designed as carbonic anhydrase inhibiting drugs (Ghorab et al., 2011).
Anion Sensing
Quinoline-based thiourea and other derivatives have been synthesized for the exclusive binding and sensing of fluoride ions. These sensors show high selectivity for fluoride over other anions, utilizing proton transfer mechanisms (Basaran et al., 2014).
Selective Anion Detection
Quinoline derivatives have been employed in the development of optical chemosensors for anions like fluoride. These sensors can distinguish fluoride ions from other anions based on absorption and emission signal changes (Pegu et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Research into sulfonyl fluorides, including Quinoline-4-sulfonyl fluoride, is ongoing. The advent of sulfur (VI)-fluoride exchange (SuFEx) processes has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Future research will likely focus on developing new synthetic approaches and understanding the mechanism of action of these compounds .
Eigenschaften
IUPAC Name |
quinoline-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVHDCOFBIOZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-4-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide](/img/structure/B2378138.png)



![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)


![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)

![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2378157.png)
![N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2378158.png)